molecular formula C9H16O3 B14255520 (2S)-2-Acetyl-2-methylhexanoic acid CAS No. 183485-67-8

(2S)-2-Acetyl-2-methylhexanoic acid

Cat. No.: B14255520
CAS No.: 183485-67-8
M. Wt: 172.22 g/mol
InChI Key: ZAHCCGHLVLKYOB-VIFPVBQESA-N
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Description

(2S)-2-Acetyl-2-methylhexanoic acid is an organic compound with a chiral center, making it optically active. This compound is characterized by its acetyl group attached to the second carbon of a hexanoic acid chain, with a methyl group also attached to the same carbon. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Acetyl-2-methylhexanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a 2-acetyl-2-methylhexenoic acid derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and enantiomeric purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Acetyl-2-methylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-methylhexanedioic acid.

    Reduction: The major product is (2S)-2-hydroxy-2-methylhexanoic acid.

    Substitution: Depending on the substituent, various derivatives of (2S)-2-methylhexanoic acid can be formed.

Scientific Research Applications

(2S)-2-Acetyl-2-methylhexanoic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of (2S)-2-Acetyl-2-methylhexanoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary, but it often involves binding to active sites or altering the conformation of target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Acetyl-2-methylhexanoic acid: The enantiomer of the compound, differing only in the spatial arrangement of atoms.

    2-Acetylhexanoic acid: Lacks the methyl group at the second carbon.

    2-Methylhexanoic acid: Lacks the acetyl group at the second carbon.

Uniqueness

(2S)-2-Acetyl-2-methylhexanoic acid is unique due to its specific stereochemistry and the presence of both acetyl and methyl groups at the second carbon. This combination of features imparts distinct chemical properties and reactivity, making it valuable in asymmetric synthesis and chiral applications.

Properties

CAS No.

183485-67-8

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

(2S)-2-acetyl-2-methylhexanoic acid

InChI

InChI=1S/C9H16O3/c1-4-5-6-9(3,7(2)10)8(11)12/h4-6H2,1-3H3,(H,11,12)/t9-/m0/s1

InChI Key

ZAHCCGHLVLKYOB-VIFPVBQESA-N

Isomeric SMILES

CCCC[C@@](C)(C(=O)C)C(=O)O

Canonical SMILES

CCCCC(C)(C(=O)C)C(=O)O

Origin of Product

United States

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